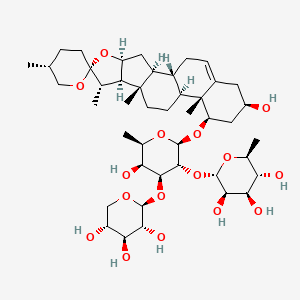
β-(p-Nitrophenyl)ethyl Bromide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-(p-Nitrophenyl)ethyl Bromide-d4: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of β-(p-Nitrophenyl)ethyl alcohol. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents to maintain the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: β-(p-Nitrophenyl)ethyl Bromide-d4 undergoes nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in isotopic labeling studies to trace reaction pathways and mechanisms .
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of β-(p-Nitrophenyl)ethyl Bromide-d4 involves its interaction with nucleophiles and reducing agents. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound’s molecular targets include various enzymes and receptors, making it valuable in biochemical research.
Vergleich Mit ähnlichen Verbindungen
β-(p-Nitrophenyl)ethyl Bromide: The non-deuterated version of the compound.
p-Nitrophenethyl Bromide: Another similar compound with slight structural differences.
Uniqueness:
- The presence of deuterium atoms in β-(p-Nitrophenyl)ethyl Bromide-d4 makes it unique for isotopic labeling studies.
- It offers enhanced stability and allows for more precise tracking in biochemical and chemical reactions .
Eigenschaften
CAS-Nummer |
1794971-35-9 |
|---|---|
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
234.085 |
IUPAC-Name |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
NTURQZFFJDCTMZ-NZLXMSDQSA-N |
SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] |
Synonyme |
1-(2-Bromoethyl)-4-nitrobenzene-d4; 1-Bromo-2-(4-nitrophenyl)ethane-d4; 2-(4-Nitrophenyl)-1-bromoethane; -d4 2-(4-Nitrophenyl)ethyl Bromide-d4; 2-(p-Nitrophenyl)ethyl Bromide-d4; 4-(2-Bromoethyl)-1-nitrobenzene-d4; 4-(2-Bromoethyl)nitrobenzene-d4; 4-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)


![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)

